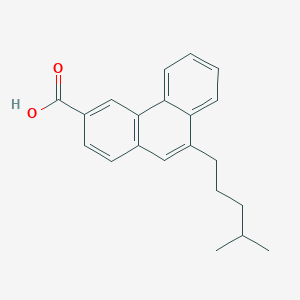

UBP646

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

9-(4-methylpentyl)phenanthrene-3-carboxylic acid |

InChI |

InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |

InChI Key |

RVXZSOOCKAKOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

UBP310: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP310 is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for modulating synaptic transmission and plasticity. Its selectivity, particularly for the GluK1 subunit, has established UBP310 as an invaluable pharmacological tool for elucidating the physiological and pathological roles of specific kainate receptor populations. This technical guide provides a comprehensive overview of UBP310, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and insights into the signaling pathways it modulates. This document is intended to serve as a resource for researchers in neuroscience and drug development, facilitating the effective use of UBP310 in their investigations.

Introduction to UBP310 and Kainate Receptors

Kainate receptors are a distinct class of ionotropic glutamate receptors that, along with AMPA and NMDA receptors, mediate the majority of excitatory neurotransmission in the central nervous system (CNS)[1][2]. KARs are tetrameric assemblies of five different subunits: GluK1-3, which can form functional homomeric or heteromeric receptors, and GluK4-5, which only form functional receptors when co-assembled with GluK1-3 subunits[3][4][5]. This subunit diversity gives rise to a wide range of functional properties and pharmacological profiles, making the study of specific KAR subtypes challenging.

UBP310, with the chemical name (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, emerged from a series of willardiine derivatives as a high-affinity antagonist with notable selectivity for the GluK1 subunit (formerly known as GluR5). This selectivity allows for the targeted inhibition of GluK1-containing KARs, enabling researchers to dissect their specific contributions to synaptic function and their involvement in neurological and psychiatric disorders such as epilepsy, pain, and neurodegenerative diseases[6].

Mechanism of Action

UBP310 acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the ligand-binding domain (LBD) of susceptible KAR subunits, UBP310 prevents the conformational changes necessary for ion channel opening in response to the endogenous agonist, glutamate. While it is most potent at GluK1-containing receptors, it also exhibits activity at homomeric GluK3 receptors, albeit with lower affinity[7]. Its selectivity is remarkable, with a reported 12,700-fold preference for GluK1 over GluK2.

Quantitative Pharmacological Data

The pharmacological profile of UBP310 has been characterized across various recombinant and native kainate receptor subtypes. The following tables summarize the key quantitative data for UBP310 and related compounds.

Table 1: Binding Affinity and Potency of UBP310 at Homomeric Kainate Receptors

| Receptor Subunit | Assay Type | Parameter | Value | Reference |

| GluK1 | Radioligand Binding ([³H]UBP310) | Kd | 21 ± 7 nM | [7] |

| GluK1 | Functional (IC₅₀) | IC₅₀ | 130 nM | |

| GluK3 | Radioligand Binding ([³H]UBP310) | Kd | 0.65 ± 0.19 µM | [7] |

| GluK2 | Radioligand Binding ([³H]UBP310) | No specific binding | - | [7] |

Table 2: Selectivity Profile of UBP310

| Comparison | Selectivity Fold | Reference |

| GluK1 vs. GluK2 | 12,700 | |

| GluK1 vs. GluK3 | ~30 (based on Kd) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UBP310.

Radioligand Binding Assay for UBP310

This protocol describes a filtration-based radioligand binding assay to determine the affinity of UBP310 for kainate receptors expressed in a heterologous system (e.g., HEK293 cells).

4.1.1. Materials

-

HEK293 cells stably or transiently expressing the kainate receptor subunit of interest.

-

Transfection reagents (for transient expression, e.g., Lipofectamine)[10][11][12]

-

[³H]UBP310 (radioligand)

-

Unlabeled UBP310 (for competition assays)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4[7]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Cell harvester and scintillation counter

4.1.2. Cell Culture and Membrane Preparation

-

Culture HEK293 cells expressing the desired kainate receptor subunit in appropriate growth medium. For transient transfections, follow a standard protocol using a suitable transfection reagent[8][9][10][11][12].

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

4.1.3. Binding Assay Procedure

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or unlabeled UBP310 at a high concentration (e.g., 10 µM, for non-specific binding).

-

50 µL of [³H]UBP310 at a concentration near its Kd.

-

100 µL of the prepared cell membranes (typically 20-50 µg of protein).

-

-

For competition assays, add 50 µL of varying concentrations of the competing ligand instead of buffer or high-concentration unlabeled UBP310.

-

Incubate the plate on ice or at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [³H]UBP310 and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for assessing the antagonist activity of UBP310 on kainate receptor-mediated currents in cultured cells.

4.2.1. Materials

-

HEK293 cells expressing the kainate receptor of interest.

-

Cell culture and transfection reagents.

-

External (extracellular) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.

-

Internal (pipette) solution: e.g., 120 mM CsF, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2.

-

Kainate or glutamate (agonist).

-

UBP310.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

4.2.2. Cell Preparation

-

Plate HEK293 cells expressing the target kainate receptor on glass coverslips 24-48 hours before recording.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

4.2.3. Electrophysiological Recording

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance (e.g., using DIC optics), approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply the kainate receptor agonist (e.g., 100 µM glutamate) using a fast application system to evoke an inward current.

-

After a stable baseline response is established, co-apply the agonist with varying concentrations of UBP310.

-

Wash out UBP310 and re-apply the agonist to check for recovery of the response.

4.2.4. Data Analysis

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of UBP310.

-

Plot the percentage of inhibition of the current against the log concentration of UBP310.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of UBP310.

In Vivo Studies in a Mouse Model of Parkinson's Disease

This protocol provides a general framework for evaluating the neuroprotective effects of UBP310 in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease[2][6][13][14][15][16][17].

4.3.1. Animals and Housing

-

Use a susceptible mouse strain, such as C57BL/6.

-

House animals in a controlled environment with ad libitum access to food and water.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee.

4.3.2. Experimental Design

-

Divide mice into at least four groups: Vehicle + Saline, Vehicle + MPTP, UBP310 + Saline, and UBP310 + MPTP.

-

Administer UBP310 (e.g., via intraperitoneal injection) or vehicle for a specified period before and/or during MPTP treatment.

-

Induce the Parkinsonian phenotype by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days[15]. Control animals receive saline injections.

-

Monitor animals for any adverse effects.

4.3.3. Behavioral Assessment

-

A few days after the final MPTP injection, perform behavioral tests to assess motor function, such as the open field test, rotarod test, or pole test[15].

4.3.4. Neurochemical and Histological Analysis

-

At the end of the study, euthanize the animals and collect brain tissue.

-

For neurochemical analysis, dissect the striatum and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

For histological analysis, perfuse the animals with paraformaldehyde, and process the brains for immunohistochemistry.

-

Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

-

Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra.

4.3.5. Data Analysis

-

Compare behavioral performance, striatal dopamine levels, and the number of dopaminergic neurons between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways

Kainate receptors primarily function as ligand-gated ion channels, mediating ionotropic signaling through the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. However, there is growing evidence for their involvement in metabotropic signaling, which is independent of ion flux[1][18]. This dual signaling capacity allows KARs to modulate a wide range of cellular processes.

5.1. Ionotropic Signaling

The canonical function of KARs is to act as ion channels. Upon glutamate binding, the channel opens, allowing the influx of cations, which depolarizes the postsynaptic membrane. This can contribute to the excitatory postsynaptic potential (EPSP) and, if the depolarization is sufficient, trigger an action potential.

5.2. Metabotropic Signaling

Kainate receptors can also initiate intracellular signaling cascades through G-protein coupling and other mechanisms[1][19]. This non-canonical signaling can modulate neuronal excitability and synaptic transmission over longer timescales.

-

G-protein Coupling: Some studies suggest that KARs can couple to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase or the modulation of ion channels[19].

-

Protein Kinase C (PKC) Activation: KAR activation has been shown to stimulate PKC, which can in turn phosphorylate various downstream targets, influencing channel activity and protein trafficking.

-

Src Kinase and JNK Pathway: In the context of ischemic injury, Src kinase can phosphorylate the GluK2 subunit, potentiating KAR function. Prolonged KAR activation can lead to GluK2 endocytosis and the activation of the JNK3-c-Jun apoptotic pathway[3].

-

Endocannabinoid Mobilization: In certain neuronal populations, KAR activation can trigger the synthesis and release of endocannabinoids, which then act as retrograde messengers to suppress neurotransmitter release from presynaptic terminals[18].

Conclusion

UBP310 is a powerful and selective antagonist of GluK1-containing kainate receptors. Its utility in neuroscience research is well-established, enabling the functional characterization of this specific receptor population in both health and disease. This technical guide has provided a comprehensive overview of UBP310, from its fundamental pharmacology to detailed experimental protocols and the complex signaling pathways it influences. By serving as a practical resource for researchers, it is hoped that this guide will facilitate further discoveries into the multifaceted roles of kainate receptors in the nervous system and aid in the development of novel therapeutics targeting these important receptors.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pnas.org [pnas.org]

- 4. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hek293.com [hek293.com]

- 9. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Culture and transfection of HEK293T cells [protocols.io]

- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 13. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. modelorg.com [modelorg.com]

- 15. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

UBP310: A Technical Guide to its Role in Excitatory Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UBP310, a selective antagonist of kainate receptors (KARs), and its role in modulating excitatory synaptic transmission. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Selective Kainate Receptor Antagonism

UBP310 is a potent and selective competitive antagonist of ionotropic glutamate receptors of the kainate subclass. Its primary mechanism involves blocking the binding of the endogenous agonist glutamate to specific KAR subunits, thereby inhibiting receptor activation and downstream signaling. This selectivity allows researchers to dissect the specific contributions of KARs to excitatory postsynaptic currents (EPSCs) and synaptic plasticity, distinguishing them from AMPA and NMDA receptor-mediated events.

Subunit Selectivity

UBP310 exhibits a distinct selectivity profile for different kainate receptor subunits. It is a particularly potent antagonist of GluK1 (formerly GluR5) and also shows activity against GluK3 (formerly GluR7) homomeric receptors.[1] Notably, it displays significantly lower affinity for GluK2 (formerly GluR6).[1] This selectivity is crucial for investigating the physiological and pathological roles of specific KAR subunit compositions. UBP310 has been demonstrated to be over 500-fold more selective for native KARs over AMPA and NMDA receptors.[2]

Recent studies have also revealed that UBP310 can act as an antagonist of recombinant GluK2/GluK5 receptors, which are believed to be a major population of KARs in the brain. Interestingly, its antagonism at heteromeric GluK1/GluK2 and GluK1/GluK5 receptors can lead to a reduction in desensitization, and in the case of GluK1/GluK5, a complete abolishment of it.[3]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for UBP310 across various studies and experimental preparations.

Table 1: Binding Affinity and Potency of UBP310

| Receptor Subunit | Ligand | Assay Type | Preparation | Kd (nM) | IC50 (nM) | Reference |

| GluK1 | [3H]UBP310 | Radioligand Binding | Recombinant human | 21 ± 7 | [1] | |

| GluK1 | UBP310 | Electrophysiology | Recombinant | 130 | ||

| GluK3 | [3H]UBP310 | Radioligand Binding | Recombinant human | 650 ± 190 | [1] | |

| GluK3 | UBP310 | Electrophysiology | Recombinant | 23 | [1] | |

| GluK2 | [3H]UBP310 | Radioligand Binding | Recombinant human | No specific binding | [1] | |

| GluK2/GluK5 | UBP310 | Electrophysiology | Recombinant | 750 (100 µM Glu) | [4] | |

| Native KARs (dorsal root) | UBP310 | Electrophysiology | Rat | 18 ± 4 |

Table 2: Selectivity of UBP310

| Comparison | Fold Selectivity | Reference |

| GluK1 vs. GluK2 | 12,700 | |

| GluK1 vs. GluK3 | ~30 (Binding) | [1] |

| Kainate vs. AMPA Receptors | >4,000 | [5] |

Role in Synaptic Plasticity: Long-Term Depression (LTD)

UBP310 has been instrumental in elucidating the role of KARs in synaptic plasticity, particularly in long-term depression (LTD). Sustained activation of GluK2-containing KARs can induce a form of LTD at hippocampal synapses (KAR-LTDAMPAR) that is characterized by the endocytosis of AMPA receptors.[6] UBP310 blocks this process, indicating that the ionotropic function of KARs is necessary for the induction of this form of LTD.[6]

Signaling Pathway for KAR-LTDAMPAR

The induction of KAR-LTDAMPAR is a multi-step process initiated by the activation of postsynaptic KARs. The signaling cascade involves the influx of ions through the KAR channel, which in turn activates downstream effectors leading to the removal of AMPA receptors from the synaptic membrane.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of UBP310: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of UBP310, a potent antagonist of kainate receptors (KARs). Understanding the specific interactions of UBP310 with its targets is crucial for its application as a research tool and for the potential development of therapeutic agents. This document details the binding affinities, experimental protocols used for their determination, and the signaling pathways involved.

Quantitative Analysis of UBP310 Binding Affinity

UBP310 exhibits a distinct selectivity profile for different kainate receptor subunits. The following tables summarize the quantitative data on its binding affinity and inhibitory activity.

Table 1: Dissociation Constants (KD) of [3H]UBP310 for Kainate Receptor Subunits

| Receptor Subunit | KD Value | Assay Method | Cell Line | Reference |

| GluK1 | 21 ± 7 nM | Radioligand Binding (Centrifugation) | HEK 293 | [1][2] |

| GluK1 | 24 ± 6 nM | Radioligand Binding (Filtration) | HEK 293 | [1] |

| GluK3 | 0.65 ± 0.19 µM (653 ± 186 nM) | Radioligand Binding (Centrifugation) | HEK 293 | [1][2] |

| GluK2 | No specific binding detected | Radioligand Binding | HEK 293 | [1][2] |

Table 2: Inhibitory Constants (IC50) of UBP310

| Receptor | IC50 Value | Assay Method | Reference |

| GluK1 | 130 nM | Not specified | |

| Homomeric GluK3 | 23 nM | Electrophysiology (rapid glutamate application) | [1] |

Table 3: Kinetic Parameters of [3H]UBP310 Binding to GluK1

| Parameter | Value | Unit |

| Kob (Observed association rate) | 0.32 ± 0.07 | min-1 |

| Koff (Dissociation rate) | 0.26 ± 0.05 | min-1 |

| Kon (Calculated association rate constant) | 2.5 x 106 | min-1 M-1 |

| Calculated Equilibrium Constant (from Kon/Koff) | 104 nM |

Key Experimental Protocols

The determination of UBP310's molecular targets and binding affinities relies on several key experimental methodologies.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand ([3H]UBP310) to its receptor.

Protocol for [3H]UBP310 Binding to Recombinant KAR Subunits:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably transfected with individual KAR subunits (GluK1, GluK2, or GluK3) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific concentration of [3H]UBP310 (e.g., 100 nM) in an appropriate buffer.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., 100 µM kainate) to saturate the specific binding sites.

-

Separation of Bound and Free Ligand:

-

Filtration Assay: The incubation mixture is rapidly filtered through glass fiber filters, trapping the membranes with bound radioligand. The filters are then washed to remove unbound ligand. This method was used for GluK1.[1]

-

Centrifugation Assay (PEG Precipitation): Polyethylene glycol 6000 is used to precipitate the membrane-receptor complexes, followed by centrifugation to pellet the complexes. This method is suitable for lower-affinity interactions and was used for GluK3.[1]

-

-

Quantification: The amount of radioactivity on the filters or in the pellets is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments, where membranes are incubated with increasing concentrations of [3H]UBP310, are used to determine the KD and Bmax (maximum number of binding sites).

Competition Binding Assays

These assays determine the affinity of a non-labeled compound (like UBP310) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol for Competition Binding:

-

Assay Setup: Cell membranes expressing the target receptor (e.g., GluK1) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-kainate or [3H]UBP310) and varying concentrations of the unlabeled competitor (UBP310).

-

Incubation and Separation: The mixture is incubated to reach equilibrium, followed by separation of bound and free radioligand using filtration or centrifugation.

-

Quantification and Analysis: The amount of bound radioligand is measured. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assays

These functional assays measure the effect of a compound on the ion channel activity of the receptor.

Protocol for Two-Electrode Voltage Clamp on Xenopus Oocytes:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired KAR subunits.

-

Recording: After a few days to allow for receptor expression, the oocyte is voltage-clamped.

-

Compound Application: A baseline current is established, and then an agonist (e.g., glutamate) is applied to activate the receptors, eliciting an inward current.

-

Antagonist Effect: The antagonist (UBP310) is pre-applied or co-applied with the agonist to measure its effect on the agonist-induced current.

-

Data Analysis: The concentration-response curve for the antagonist is generated to determine the IC50 value.

Signaling Pathways and Molecular Interactions

Kainate receptors are ionotropic glutamate receptors that form ligand-gated ion channels.[3] Upon binding of an agonist like glutamate, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuronal membrane and subsequent downstream signaling. KARs can be located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential.[3]

UBP310 acts as a competitive antagonist at the glutamate binding site of GluK1 and GluK3 subunits. By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting ion flux and subsequent neuronal excitation.

Molecular Determinants of Selectivity

The selectivity of UBP310 for GluK1 over other subunits is determined by specific amino acid residues within the ligand-binding domain. Studies involving site-directed mutagenesis have identified key residues that contribute to this selectivity. For instance, the presence of a threonine residue at a specific position in GluK1 is crucial for high-affinity binding of UBP310, while an alanine at the corresponding position in GluK2 reduces affinity.[1][2] Similarly, specific asparagine and serine residues in GluK1 and GluK3 contribute to the differential binding affinity.[1][2] These findings are instrumental for the rational design of new, even more selective KAR antagonists.

Conclusion

UBP310 is a valuable pharmacological tool characterized by its high affinity and selectivity for the GluK1 kainate receptor subunit, with a lower affinity for GluK3 and no significant binding to GluK2. The detailed experimental protocols and understanding of the molecular determinants of its selectivity, as outlined in this guide, are essential for researchers utilizing UBP310 to investigate the physiological and pathological roles of kainate receptors. This knowledge also provides a solid foundation for the structure-based design of novel therapeutic agents targeting specific kainate receptor subtypes.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to UBP310 as a Neuroprotective Agent

This technical guide provides a comprehensive overview of UBP310, a potent kainate receptor antagonist, and explores its potential as a neuroprotective agent. The document delves into its pharmacological profile, mechanism of action, and the experimental evidence supporting its neuroprotective effects, with a focus on quantitative data and detailed methodologies for key experiments.

Introduction: The Role of Kainate Receptors in Neurological Disorders

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in modulating synaptic transmission and plasticity.[1] Their dysfunction has been implicated in a variety of neurological and psychiatric conditions, including epilepsy, chronic pain, and neurodegenerative diseases.[1][2] KARs are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The specific combination of these subunits dictates the functional and pharmacological properties of the receptor.[1] The development of subunit-selective antagonists is therefore a key strategy for dissecting the physiological roles of different KAR subtypes and for developing targeted therapeutics. UBP310, a derivative of willardiine, has emerged as a significant pharmacological tool in this endeavor.[2][3]

Pharmacological Profile of UBP310

UBP310 is a competitive antagonist that exhibits high selectivity for specific kainate receptor subunits. Its primary action is to block the binding of glutamate, the principal excitatory neurotransmitter in the central nervous system, to these receptors.

Subunit Selectivity and Binding Affinity

Initial studies characterized UBP310 as a potent and selective antagonist for GluK1-containing KARs, with significantly lower affinity for GluK2 and GluK3.[1] It displays a >500-fold selectivity for native KARs over AMPA and NMDA receptors.[2] Radioligand binding assays using [³H]UBP310 confirmed a low nanomolar affinity for human recombinant GluK1, approximately 30-fold lower affinity for GluK3, and negligible binding to GluK2.[1]

However, the pharmacological profile of UBP310 is more complex than initially reported. Further research has shown that it can also act as an antagonist of recombinant GluK2/GluK5 receptors, which represent a major population of KARs in the brain.[4][5] Interestingly, while it effectively blocks currents from homomeric GluK3 receptors, it does not block heteromeric GluK2/3 receptors.[2] This intricate selectivity profile makes UBP310 a unique tool for probing the function of specific KAR assemblies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory concentration of UBP310 for various kainate receptor subunits.

| Receptor Subunit | Parameter | Value | Assay Condition | Reference |

| Human GluK1 | KD | 21 ± 7 nM | [³H]UBP310 saturation binding on HEK 293 cell membranes | [1] |

| Human GluK3 | KD | 0.65 ± 0.19 µM | [³H]UBP310 binding with centrifugation-based assay | [1] |

| Human GluK2 | Binding | No specific binding detected | [³H]UBP310 binding on HEK 293 cell membranes | [1] |

| Rat GluK1 (GluK5) | IC50 | 130 nM | Inhibition of glutamate-evoked currents | [6] |

| Rat GluK3 (GluK7) | Activity | Blocks recombinant homomeric receptors | Electrophysiology | [6] |

| Rat GluK1 vs GluK2 | Selectivity | 12,700-fold | Comparison of inhibitory activity | [6] |

| Native KARs (Dorsal Root) | Apparent KD | 18 ± 4 nM | Depression of kainate-induced responses | [6] |

UBP310 as a Neuroprotective Agent

The overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a central mechanism of neuronal injury in various acute and chronic neurological disorders. By antagonizing kainate receptors, UBP310 has been investigated for its potential to mitigate this excitotoxic damage.

Evidence from In Vivo Models of Parkinson's Disease

Significant evidence for the neuroprotective effects of UBP310 comes from studies using animal models of Parkinson's disease (PD).[4][7][8][9] In the acute MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, administration of UBP310 resulted in a significant increase in the survival of dopaminergic neurons and the total neuronal population in the substantia nigra pars compacta.[7][8][9]

Surprisingly, this neuroprotective effect appears to be independent of its canonical targets. The study found that the genetic deletion of GluK1, GluK2, or GluK3 subunits did not alter the neurotoxic effects of MPTP, nor did it prevent the neuroprotection afforded by UBP310.[4][7][8][9] Furthermore, UBP310 did not protect against neuronal loss in a different PD model using the toxin 6-hydroxydopamine (6-OHDA).[4][7] These findings suggest that UBP310 may exert its neuroprotective effects in the MPTP model through a mechanism that is not dependent on its antagonist activity at GluK1, GluK2, or GluK3 receptors alone.[4][7][10]

Quantitative Neuroprotection Data

| Model | Treatment | Outcome Measure | Result | Reference |

| Acute MPTP Mouse Model | UBP310 | Survival of Dopaminergic Neurons (SNpc) | Significantly Increased | [7][8][9] |

| Acute MPTP Mouse Model | UBP310 | Survival of Total Neurons (SNpc) | Significantly Increased | [7][8][9] |

| Acute MPTP Mouse Model | UBP310 | Striatal Dopamine Levels | No Rescue | [7][8][9] |

| Intrastriatal 6-OHDA Model | UBP310 | Cell Loss in Midbrain | No Attenuation | [4][7][8][9] |

Signaling Pathway: Kainate Receptor-Mediated Excitotoxicity

The diagram below illustrates the canonical pathway of glutamate-induced excitotoxicity mediated by kainate receptors and the proposed point of intervention for UBP310. Excessive glutamate release leads to over-activation of KARs, causing excessive Ca²⁺ influx, which in turn activates downstream neurotoxic cascades.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below is a representative protocol for an in vivo neuroprotection study.

MPTP Mouse Model of Parkinson's Disease

This protocol is based on the methodology described in studies investigating UBP310's neuroprotective effects.[7][8][9]

Objective: To assess the neuroprotective effect of UBP310 on dopaminergic neurons in the substantia nigra pars compacta (SNpc) following MPTP-induced toxicity.

Materials:

-

Male C57BL/6 mice

-

MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)

-

UBP310

-

Saline solution (0.9% NaCl)

-

Anesthetics

-

Perfusion solutions (saline, paraformaldehyde)

-

Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)

-

Stereology equipment (microscope, software)

Procedure:

-

Animal Groups: Randomly assign mice to experimental groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + UBP310.

-

Drug Administration:

-

Administer UBP310 (or vehicle) via intraperitoneal (i.p.) injection.

-

30 minutes later, administer MPTP (e.g., 4 doses of 20 mg/kg, i.p.) at 2-hour intervals. The control group receives saline injections.

-

-

Post-Toxicity Period: House animals for a specified period (e.g., 7 days) to allow for the full development of neurodegeneration.

-

Tissue Processing:

-

Deeply anesthetize the mice.

-

Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect and post-fix the brains.

-

Cryoprotect the brains (e.g., in sucrose solution) and section the midbrain containing the SNpc using a cryostat.

-

-

Immunohistochemistry:

-

Stain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Use appropriate secondary antibodies and visualization reagents.

-

-

Stereological Quantification:

-

Use an unbiased stereological method (e.g., the optical fractionator probe) to estimate the total number of TH-positive neurons in the SNpc.

-

-

Data Analysis: Compare the number of surviving TH-positive neurons between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow Diagram

Advanced Topic: UBP310 and Heteromeric Receptor Gating

Recent studies have revealed a fascinating and somewhat paradoxical effect of UBP310 on heteromeric KARs. While designed as an antagonist, it can reduce or even abolish the desensitization of certain heteromeric KARs when glutamate is present.[11]

For example, in GluK1/GluK2 and GluK1/GluK5 heteromers, UBP310, being selective for the GluK1 subunit, prevents glutamate from binding to that specific subunit.[11] This results in a receptor that is only partially occupied by the agonist (glutamate binds to GluK2/GluK5, while UBP310 occupies GluK1). This state of incomplete agonist occupancy can lead to channel activation without inducing the conformational changes necessary for desensitization.[11] This finding has significant implications, as it suggests that subunit-selective antagonists could potentially potentiate neuronal responses under certain conditions, rather than simply blocking them.

Summary and Future Directions

UBP310 is a valuable pharmacological tool with a complex profile as a kainate receptor antagonist. While its neuroprotective properties have been demonstrated in specific preclinical models of Parkinson's disease, the underlying mechanism remains an area of active investigation.

Key Takeaways:

-

UBP310 is a potent antagonist with primary selectivity for GluK1 and GluK3 over GluK2, but it also affects GluK2/GluK5 heteromers.

-

It demonstrates significant neuroprotection of dopaminergic neurons in the MPTP mouse model of Parkinson's disease.

-

This neuroprotective effect appears to be independent of its antagonist action at GluK1, GluK2, or GluK3 subunits, pointing towards an unconventional mechanism of action.

-

UBP310 can paradoxically reduce the desensitization of heteromeric kainate receptors, a finding with important implications for its use in studying synaptic physiology.

Future Research:

-

Elucidating the precise molecular target responsible for the neuroprotection observed in the MPTP model is a critical next step.

-

Investigating the therapeutic potential of UBP310 in other models of neurodegeneration where excitotoxicity is implicated is warranted.

-

Further exploration of how UBP310 and other subunit-selective antagonists modulate heteromeric receptor function will be crucial for both basic neuroscience research and the development of refined therapeutic strategies.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]

- 11. pnas.org [pnas.org]

Pharmacological Profile of UBP310: A Technical Guide

Introduction

UBP310, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1] KARs are critically involved in modulating synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological disorders, including epilepsy and chronic pain.[2][3] This document provides a comprehensive overview of the pharmacological properties of UBP310, detailing its binding affinity, selectivity, and functional effects on various KAR subunits. The experimental methodologies employed for its characterization are also described, along with graphical representations of relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of UBP310 has been characterized through various binding and functional assays. The data presented below summarizes its affinity and potency at different human recombinant kainate receptor subunits.

| Receptor Subunit | Binding Affinity (KD/Ki) | Functional Activity (IC50) | Notes | Reference |

| GluK1 | 21 ± 7 nM (KD) | 130 nM | High-affinity antagonist. | [1][2] |

| 10 nM (Kb) | [4] | |||

| 18 ± 4 nM (Apparent KD) | For depression of kainate responses on the dorsal root. | [1] | ||

| GluK2 | No specific binding | Ineffective | Displays high selectivity over GluK2. | [1][2] |

| GluK3 | 0.65 ± 0.19 µM (KD) | 23 nM | Binds with ~30-fold lower affinity than GluK1 but is a potent antagonist. | [2][4] |

| GluK1/GluK5 | 8 nM (Kb) | Potent antagonist at heteromeric receptors. | [4] | |

| GluK2/GluK5 | - | Antagonist activity observed | UBP310 is an antagonist of recombinant GluK2/GluK5 receptors. | [5][6] |

| AMPA Receptors | 83 µM (Kd) | Low affinity. | [4] | |

| NMDA Receptors | No activity up to 10 µM | No significant activity. | [1] | |

| mGlu Group I Receptors | No activity up to 10 µM | No significant activity. | [1] |

Experimental Protocols

The characterization of UBP310's pharmacological profile has relied on several key experimental techniques, including radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (KD) of a ligand for a specific receptor. For UBP310, a tritiated version, [³H]UBP310, was used.

Protocol for [³H]UBP310 Binding Assay:

-

Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably transfected with the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested. The cell membranes are then prepared through a process of homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The prepared cell membranes are incubated with varying concentrations of [³H]UBP310.

-

Determination of Non-specific Binding: To differentiate between specific and non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 100 µM) of a non-labeled, high-affinity ligand like kainate. This displaces the specific binding of [³H]UBP310, leaving only the non-specific binding.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The equilibrium dissociation constant (KD) is then determined by analyzing the saturation binding data using non-linear regression analysis. For competition binding experiments, a fixed concentration of [³H]UBP310 is used, and varying concentrations of a non-labeled competing ligand are added to determine its inhibitory constant (Ki).[2]

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to measure the functional effects of a compound on ion channels, like kainate receptors.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Culture: HEK 293 cells are transiently or stably transfected with the cDNA encoding the desired kainate receptor subunits (e.g., homomeric GluK1 or heteromeric GluK2/GluK5).

-

Recording Setup: The transfected cells are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.

-

Whole-Cell Configuration: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette and the cell interior (the whole-cell configuration). This allows for the control of the cell's membrane potential and the measurement of ionic currents flowing across the entire cell membrane.

-

Ligand Application: The agonist (e.g., glutamate or kainate) is applied to the cell to activate the kainate receptors and elicit an inward current. The antagonist (UBP310) is then co-applied with the agonist to assess its inhibitory effect.

-

Data Acquisition and Analysis: The currents are recorded using a patch-clamp amplifier, digitized, and stored on a computer. The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of UBP310. The concentration-response curve for UBP310 is then plotted to determine its IC₅₀ value, which is the concentration required to inhibit 50% of the maximal agonist response.[5][6]

Signaling Pathways and Experimental Workflow

Kainate Receptor Signaling Pathway

Kainate receptors are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding, leading to the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). In some cases, KARs can also signal through metabotropic pathways, independent of their ion channel function, by activating G-proteins. UBP310, as a competitive antagonist, blocks the binding of endogenous agonists like glutamate, thereby preventing channel opening and subsequent downstream signaling.

Experimental Workflow for Ligand Characterization

The pharmacological characterization of a novel compound like UBP310 follows a structured workflow, starting from initial screening to detailed functional analysis.

Conclusion

UBP310 is a valuable pharmacological tool for studying the physiological and pathological roles of kainate receptors. Its high affinity and selectivity for GluK1-containing receptors, along with its potent antagonist activity at GluK3 and certain heteromeric KARs, make it a crucial ligand for dissecting the specific functions of these receptor subtypes. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation and development of novel KAR-targeting therapeutics.

References

- 1. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]

- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Influence of UBP310 on Neuronal Excitability: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of UBP310, a selective antagonist of kainate receptors, and its effects on neuronal excitability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms of UBP310's action.

Core Mechanism of Action

UBP310 functions as a competitive antagonist at kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and neuronal excitability. By binding to KARs, UBP310 prevents their activation by the endogenous ligand glutamate, thereby modulating the flow of ions across the neuronal membrane and influencing the likelihood of action potential generation.

dot

Caption: Mechanism of UBP310 action on a postsynaptic neuron.

Quantitative Analysis of UBP310's Effects

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory concentration of UBP310 on various kainate receptor subunits, as well as its impact on neuronal activity.

| Parameter | Receptor Subunit | Value | Reference |

| IC₅₀ | Kainate Receptor | ~250 nM | [1] |

| IC₅₀ | GluK1 (formerly GluR5) | 130 nM | |

| KD | GluK1 | 21 ± 7 nM | [2] |

| KD | GluK3 (formerly GluR7) | 0.65 ± 0.19 µM | [2] |

| Table 1: Binding Affinity and Inhibitory Concentration of UBP310. |

| Parameter | Experimental Model | Effect of UBP310 | Reference |

| Sustained Depolarization | Hippocampal Mossy Fiber-CA3 Synapses | Significantly reduced during repetitive activity | [3] |

| Dopaminergic Neuron Survival | MPTP Mouse Model of Parkinson's Disease | Significantly increased | [4] |

| Total Neuron Population Survival | MPTP Mouse Model of Parkinson's Disease | Significantly increased | [4] |

| Table 2: Effects of UBP310 on Neuronal Activity and Survival. |

Experimental Protocols

This section provides a detailed methodology for a typical electrophysiology experiment to assess the effect of UBP310 on neuronal excitability, based on protocols for hippocampal slice preparations and patch-clamp recordings.

Acute Hippocampal Slice Preparation

-

Anesthesia and Brain Extraction: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic and perfuse transcardially with ice-cold, oxygenated sucrose-rich slicing artificial cerebrospinal fluid (aCSF).[5] Quickly remove the brain and place it in the chilled slicing aCSF.[5]

-

Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated slicing aCSF.[6]

-

Incubation and Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF and allow them to recover at 35°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.[6]

Whole-Cell Patch-Clamp Recording

-

Slice Placement: Place a single hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 34 ± 2°C.[6]

-

Neuron Identification: Identify CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) video microscopy.[6]

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4–11 MΩ when filled with intracellular solution.[6]

-

Recording:

-

Establish a whole-cell patch-clamp recording from a CA3 pyramidal neuron in current-clamp mode.

-

Record baseline neuronal activity, including resting membrane potential and spontaneous firing.

-

Evoke excitatory postsynaptic potentials (EPSPs) by stimulating mossy fibers with a bipolar stimulating electrode.

-

Bath-apply UBP310 at the desired concentration (e.g., 3 µM) to the perfusing aCSF.[1]

-

Record changes in resting membrane potential, firing rate, and EPSP characteristics in the presence of UBP310.

-

-

Data Analysis: Analyze the recorded data to quantify the effects of UBP310 on neuronal excitability parameters.

dot

Caption: Workflow for electrophysiological recording of UBP310's effects.

Solutions

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, bubbled with 95% O₂/5% CO₂.[6]

-

Slicing aCSF (in mM): 85 NaCl, 2.5 KCl, 0.5 CaCl₂, 4 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, bubbled with 95% O₂/5% CO₂.[5]

-

Intracellular Solution (in mM): 115 potassium gluconate, 20 KCl, 10 sodium phosphocreatine, 10 HEPES, 2 MgATP, 0.3 NaGTP, and 0.1% biocytin.[6]

Signaling Pathways and Logical Relationships

UBP310's primary effect on neuronal excitability stems from its blockade of postsynaptic KARs, which are directly involved in the generation of excitatory postsynaptic potentials. By inhibiting these receptors, UBP310 reduces the likelihood of the neuron reaching the threshold for firing an action potential, particularly during periods of high-frequency synaptic input.

dot

Caption: Logical flow of UBP310's influence on neuronal excitability.

Conclusion

UBP310 serves as a potent and selective tool for dissecting the role of kainate receptors in neuronal function. Its ability to reduce sustained depolarization highlights its potential for modulating neuronal excitability, particularly in pathological conditions characterized by excessive glutamatergic activity. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of UBP310 and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hippocampal slice preparation and electrophysiological recordings [bio-protocol.org]

- 6. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

Methodological & Application

Application Notes and Protocols for UBP310 in Brain Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. It exhibits high affinity for GluK1 and GluK3-containing KARs and has also been shown to block recombinant GluK2/GluK5 receptors, which are prevalent in the brain.[1][2] This selectivity makes UBP310 an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of KARs in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing UBP310 in acute brain slice electrophysiology, focusing on the hippocampus, a region with high KAR expression and functional significance.

Data Presentation

Quantitative Effects of UBP310 on Kainate Receptor-Mediated Responses

| Parameter | Brain Region | Synapse | UBP310 Concentration | Effect | Reference |

| IC50 | Hippocampus | Mossy Fiber - CA3 | ~250 nM | Inhibition of pharmacologically isolated KAR-Excitatory Postsynaptic Currents (EPSCs) | [3] |

| Effective Concentration | Hippocampus | Mossy Fiber - CA3 | 3 µM | Complete block of isolated KAR-EPSCs | [3] |

| Effective Concentration | Hippocampus | Mossy Fiber - CA3 | 5 µM | Reduction of sustained depolarization during high-frequency stimulation | [4] |

| Effective Concentration | Hippocampus | CA1 | Not specified | Blockade of KAR-induced Long-Term Depression of AMPA receptor-mediated transmission (KAR-LTDAMPAR) | [5] |

Experimental Protocols

Protocol 1: Pharmacological Isolation and Antagonism of KAR-mediated EPSCs at Hippocampal Mossy Fiber-CA3 Synapses

This protocol details the methodology to isolate KAR-EPSCs and assess the inhibitory effect of UBP310.

1. Acute Brain Slice Preparation:

-

Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse, P15-P30) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Cutting Solution Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

-

-

Prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

-

aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.

-

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Perform whole-cell voltage-clamp recordings from CA3 pyramidal neurons.

-

Internal Solution Composition (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.

-

-

To pharmacologically isolate KAR-EPSCs, add antagonists for AMPA and NMDA receptors to the aCSF:

-

GYKI 53655 (20-50 µM) to block AMPA receptors.

-

D-AP5 (50 µM) to block NMDA receptors.

-

-

Place a stimulating electrode in the dentate gyrus granule cell layer to stimulate mossy fibers.

-

Hold the neuron at -70 mV and evoke EPSCs using a brief stimulus (e.g., 0.1 ms duration).

3. Application of UBP310:

-

After establishing a stable baseline of isolated KAR-EPSCs for 5-10 minutes, bath-apply UBP310 at the desired concentration (e.g., a dose-response curve from 10 nM to 10 µM, or a single effective concentration of 3 µM).

-

Record the KAR-EPSCs for at least 10-15 minutes in the presence of UBP310 to observe its inhibitory effect.

-

A washout period with antagonist-free aCSF can be performed to assess the reversibility of the block.

4. Data Analysis:

-

Measure the peak amplitude of the averaged KAR-EPSCs before, during, and after UBP310 application.

-

Normalize the amplitudes to the baseline period.

-

For a dose-response curve, plot the percentage of inhibition against the logarithm of the UBP310 concentration and fit with a sigmoidal function to determine the IC50.

Protocol 2: Induction of KAR-dependent LTD and its Blockade by UBP310

This protocol describes how to induce a form of long-term depression dependent on kainate receptors and confirm its mechanism using UBP310.

1. Slice Preparation and Recording:

-

Prepare acute hippocampal slices and set up for whole-cell voltage-clamp recordings from CA1 pyramidal neurons as described in Protocol 1.

-

Use standard aCSF without AMPA and NMDA receptor antagonists.

-

Place the stimulating electrode in the Schaffer collateral pathway.

-

Record baseline AMPA receptor-mediated EPSCs by holding the neuron at -70 mV.

2. Induction of KAR-LTDAMPAR:

-

After a stable baseline recording of at least 10 minutes, induce KAR-LTDAMPAR by bath applying a low concentration of kainate (e.g., 1 µM) for 10-15 minutes. This sustained activation of KARs leads to a long-lasting depression of AMPA receptor-mediated synaptic transmission.[5]

-

During the kainate application, continue to record the AMPA-EPSCs.

-

After the kainate application, wash out the kainate with normal aCSF and continue recording for at least 30-40 minutes to monitor the long-term depression of the synaptic response.

3. Application of UBP310:

-

To test the dependence of this LTD on KARs, perform the same experiment in a separate set of slices, but pre-incubate the slices with UBP310 (e.g., 10 µM) for at least 20 minutes before and during the application of kainate.

-

Compare the magnitude of LTD induced by kainate in the absence and presence of UBP310.

4. Data Analysis:

-

Measure the amplitude of the AMPA-EPSCs and normalize them to the pre-induction baseline.

-

Plot the normalized EPSC amplitude over time.

-

Quantify the magnitude of LTD as the average normalized EPSC amplitude during the last 10 minutes of the recording period.

-

Use appropriate statistical tests to compare the magnitude of LTD between the control and UBP310-treated groups.

Mandatory Visualizations

Experimental Workflow for Testing UBP310 on KAR-EPSCs

References

- 1. Kainate receptors and synaptic plasticity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

In vivo Administration of UBP310 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP310 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It has demonstrated significant neuroprotective effects in various preclinical mouse models of neurological disorders. These application notes provide detailed protocols for the in vivo administration of UBP310 in mouse models of Parkinson's disease and temporal lobe epilepsy, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of UBP310 and similar compounds.

Data Presentation

The following tables summarize the quantitative data from key studies on the in vivo effects of UBP310 in mouse models.

Table 1: Neuroprotective Effect of UBP310 in the MPTP-Induced Mouse Model of Parkinson's Disease

| Treatment Group | Parameter Measured | Result | Percentage Change vs. MPTP Control | Reference |

| Saline Control | Number of TH+ Neurons in SNpc | Data not available | - | [Stayte et al., 2020] |

| MPTP + Vehicle | Number of TH+ Neurons in SNpc | Significant reduction | - | [Stayte et al., 2020] |

| MPTP + UBP310 | Number of TH+ Neurons in SNpc | Significantly increased survival | Data not available | [Stayte et al., 2020] |

| Saline Control | Total Neurons in SNpc | Data not available | - | [Stayte et al., 2020] |

| MPTP + Vehicle | Total Neurons in SNpc | Significant reduction | - | [Stayte et al., 2020] |

| MPTP + UBP310 | Total Neurons in SNpc | Significantly increased survival | Data not available | [Stayte et al., 2020] |

Note: Specific quantitative values for cell counts were not available in the referenced abstract. The study reports a "significant increase" in neuronal survival with UBP310 treatment.

Table 2: Neuroprotective Effect of UBP310 in the ParkinQ311X Mouse Model of Parkinson's Disease

| Treatment Group | Parameter Measured | Result | Percentage Change vs. Untreated ParkinQ311X | Reference |

| Wild-Type (WT) | Number of TH+ Neurons in SNc | ~9000 | - | [Regoni et al., 2020] |

| ParkinQ311X (6 months) | Number of TH+ Neurons in SNc | ~6000 | - | [Regoni et al., 2020] |

| ParkinQ311X + UBP310 (chronic) | Number of TH+ Neurons in SNc | ~8500 | ~42% increase | [Regoni et al., 2020] |

| WT | Firing Rate of SNc DA Neurons | ~3 Hz | - | [Regoni et al., 2020] |

| ParkinQ311X (1 month) | Firing Rate of SNc DA Neurons | ~6 Hz | ~100% increase | [Regoni et al., 2020] |

| ParkinQ311X + UBP310 (chronic) | Firing Rate of SNc DA Neurons | ~3.5 Hz | ~42% decrease | [Regoni et al., 2020] |

Table 3: Effect of a GluK2/GluK5 Antagonist in a Mouse Model of Temporal Lobe Epilepsy

| Treatment Group | Parameter Measured | Result | Percentage Change vs. Control | Reference |

| Control (in vitro) | Seizure-like activity | Present | - | [Peret et al., 2014] |

| GluK2-/- mice (in vitro) | Seizure-like activity | Minimized | Significant reduction | [Peret et al., 2014] |

| Control (in vivo) | Frequency of interictal spikes | High | - | [Peret et al., 2014] |

| GluK2-/- mice (in vivo) | Frequency of interictal spikes | Strongly reduced | Significant reduction | [Peret et al., 2014] |

| Control + GluK2/GluK5 antagonist (in vivo) | Frequency of interictal spikes | Strongly reduced | Significant reduction | [Peret et al., 2014] |

| Control (in vivo) | Frequency of ictal discharges | High | - | [Peret et al., 2014] |

| GluK2-/- mice (in vivo) | Frequency of ictal discharges | Strongly reduced | Significant reduction | [Peret et al., 2014] |

| Control + GluK2/GluK5 antagonist (in vivo) | Frequency of ictal discharges | Strongly reduced | Significant reduction | [Peret et al., 2014] |

Note: UBP310 is known to be an antagonist of GluK2/GluK5 receptors. This study provides a rationale for its use in epilepsy models.

Experimental Protocols

Protocol 1: Neuroprotection in the Acute MPTP Mouse Model of Parkinson's Disease

This protocol is based on the study by Stayte et al. (2020), which demonstrated the neuroprotective effects of UBP310 against MPTP-induced dopaminergic neuron loss.[1]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)

-

UBP310

-

Sterile saline (0.9% NaCl)

-

Vehicle for UBP310 (e.g., saline, DMSO, or as determined by solubility testing)

-

Osmotic minipumps

-

Anesthesia (e.g., isoflurane)

-

Standard surgical tools for pump implantation

Procedure:

-

Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.

-

UBP310 Administration (Chronic):

-

The study by Stayte et al. (2020) employed chronic administration of UBP310. While the specific dosage and vehicle are not detailed in the available abstract, a common method for chronic delivery is via osmotic minipumps.

-

Dissolve UBP310 in a suitable vehicle to the desired concentration.

-

Load the osmotic minipumps with the UBP310 solution or vehicle control according to the manufacturer's instructions.

-

Anesthetize the mice and surgically implant the osmotic minipumps subcutaneously in the dorsal region. The pumps should be set to deliver the desired dose of UBP310 over the experimental period.

-

-

MPTP Induction of Parkinsonism (Acute Regimen):

-

One day after osmotic pump implantation, induce dopaminergic neurodegeneration by administering MPTP.

-

A commonly used acute MPTP regimen involves four subcutaneous injections of MPTP-HCl (20 mg/kg) dissolved in saline, given at 2-hour intervals.

-

-

Post-Induction Monitoring:

-

Monitor the animals daily for any signs of distress or adverse effects.

-

Continue the chronic administration of UBP310 via the osmotic minipumps for the duration of the study (e.g., 7 days post-MPTP).

-

-

Tissue Collection and Analysis:

-

At the end of the experimental period (e.g., 8 days after the final MPTP injection), euthanize the mice.

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

-

Protocol 2: Neuroprotection in the ParkinQ311X Mouse Model of Parkinson's Disease

This protocol is adapted from Regoni et al. (2020), which showed that chronic UBP310 administration prevents dopaminergic neuron loss in a genetic mouse model of Parkinson's disease.[2]

Materials:

-

ParkinQ311X transgenic mice

-

Wild-type littermate control mice

-

UBP310

-

Vehicle for UBP310 (e.g., saline)

-

Standard equipment for intraperitoneal injections

Procedure:

-

Animal Groups: Divide the ParkinQ311X mice into two groups: one receiving UBP310 and one receiving vehicle. Include a group of wild-type mice as a baseline control.

-

UBP310 Administration (Chronic):

-

The study initiated treatment in 1-month-old mice and continued for 5 months.

-

Administer UBP310 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection once daily.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Behavioral and Electrophysiological Analysis:

-

At various time points during the treatment period, behavioral tests (e.g., open field, rotarod) can be performed to assess motor function.

-

At the end of the study, in vivo single-unit electrophysiological recordings of SNc dopaminergic neurons can be performed to assess their firing rate.

-

-

Tissue Collection and Analysis:

-

At the end of the 6-month study period, euthanize the mice.

-

Collect brain tissue for immunohistochemical analysis of TH-positive neurons in the SNc and for Western blot analysis of kainate receptor subunit expression (e.g., GluK2).

-

Protocol 3: Evaluation in a Mouse Model of Temporal Lobe Epilepsy

This protocol is based on the findings of Peret et al. (2014), which demonstrated the role of GluK2-containing kainate receptors in chronic seizures.[3] UBP310 is a known antagonist of GluK2/GluK5 receptors.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Kainic acid

-

UBP310

-

Sterile saline (0.9% NaCl)

-

EEG recording equipment (electrodes, amplifier, data acquisition system)

-

Anesthesia (e.g., isoflurane)

-

Standard surgical tools for electrode implantation

Procedure:

-

Surgical Implantation of EEG Electrodes:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Implant cortical EEG electrodes to monitor seizure activity.

-

Allow the animals to recover for at least one week after surgery.

-

-

Induction of Status Epilepticus:

-

Induce status epilepticus by a single intra-hippocampal injection of kainic acid (e.g., 50 nL of a 20 mM solution).

-

-

Chronic Seizure Monitoring:

-

After a latent period of several weeks, the mice will begin to exhibit spontaneous recurrent seizures.

-

Record baseline EEG to determine the frequency of interictal spikes and ictal discharges.

-

-

UBP310 Administration:

-

Administer UBP310 via a suitable route (e.g., intraperitoneal injection). The effective dose would need to be determined empirically, but doses used in other neuroprotection studies (e.g., 10 mg/kg) could be a starting point.

-

Administer vehicle to a control group of epileptic mice.

-

-

Post-Treatment EEG Monitoring:

-

Following UBP310 administration, continuously record EEG for several hours to assess the effect on the frequency of interictal spikes and ictal discharges.

-

Compare the seizure frequency before and after UBP310 treatment and between the UBP310 and vehicle-treated groups.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of UBP310-Mediated Neuroprotection

The neuroprotective effects of UBP310 are mediated through the antagonism of kainate receptors. In the context of Parkinson's disease models, this involves the modulation of neuronal excitability and the downregulation of specific kainate receptor subunits.

Caption: UBP310-mediated neuroprotection signaling pathway.

Experimental Workflow for Evaluating UBP310 in a Parkinson's Disease Mouse Model

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of UBP310.

References

Application Notes and Protocols: UBP310 Dissolution in DMSO for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of UBP310 in Dimethyl Sulfoxide (DMSO) for various experimental applications. UBP310 is a potent and selective antagonist of kainate receptors, particularly targeting the GluK1 subunit.

Introduction to UBP310

UBP310 is a selective antagonist for the GluK1 (formerly GluR5) kainate receptor subtype, demonstrating an IC50 of 130 nM.[1][2] It also exhibits antagonist activity at homomeric GluK3 (formerly GluR7) receptors. Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system.[3][4][5] Studies have explored its neuroprotective potential in models of Parkinson's disease.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative information for UBP310.

Table 1: Physicochemical Properties of UBP310

| Property | Value | Reference |

| Molecular Weight | 353.35 g/mol | [1] |

| Chemical Formula | C₁₄H₁₅N₃O₆S | [1] |

| Appearance | White solid powder | [1] |

| Purity | ≥98% (HPLC) |

Table 2: Solubility of UBP310

| Solvent | Maximum Concentration | Reference |

| DMSO | 20 mM (7.07 mg/mL) | |

| Water | Insoluble | [1] |

Table 3: Receptor Binding Affinity of UBP310

| Receptor Subunit | Binding Affinity (K D ) | Reference |

| GluK1 | 21 ± 7 nM | [3] |

| GluK3 | 0.65 ± 0.19 µM | [3] |

| GluK2 | No specific binding | [3] |

Experimental Protocols

3.1. Preparation of a UBP310 Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of UBP310 in DMSO.

Materials:

-

UBP310 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of UBP310:

-

For 1 mL of a 20 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 20 mmol/L x 0.001 L x 353.35 g/mol = 7.067 mg

-

-

-

Weigh UBP310:

-

Carefully weigh out approximately 7.07 mg of UBP310 powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the UBP310 powder.

-

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes until the UBP310 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[9] Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

Store the 20 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.

-

3.2. Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[10]

Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:

-

Intermediate Dilution (Optional but Recommended):

-

Prepare an intermediate dilution of the 20 mM stock solution in DMSO or the final aqueous buffer. For example, dilute the 20 mM stock 1:100 in DMSO to obtain a 200 µM solution.

-

-

Final Dilution:

-